Introduction: Unveiling a Versatile Synthetic Intermediate
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-depth Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS: 37470-42-1)
1-(4-Ethoxy-2-hydroxyphenyl)ethanone, registered under CAS number 37470-42-1, is a substituted hydroxyacetophenone that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a hydroxyl, an ethoxy, and an acetyl group on a benzene ring, provides a unique combination of reactive sites. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, spectral characteristics, and potential applications, grounded in established chemical principles and procedural validation. For professionals in drug discovery, this molecule represents a key starting point for the development of more complex pharmacologically active agents. Derivatives of 2,4-dihydroxyacetophenone are noted for their potential as antileukotrienes and anti-inflammatory agents, highlighting the therapeutic relevance of this structural class.
Physicochemical and Structural Properties
The compound is a solid at room temperature with a distinct melting point range.[1][2] Its properties are well-documented, providing a solid foundation for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 37470-42-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 40-45 °C | [1][2][4] |
| Boiling Point | 314.7 °C at 760 mmHg | [4] |
| Density | 1.127 g/cm³ | [4] |
| InChI Key | VBLALYJSGGGWHU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)C)O | [1][4] |
Synthesis and Mechanistic Rationale
The most direct and high-yielding synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone is achieved through the selective etherification of a precursor, 2',4'-dihydroxyacetophenone (also known as resacetophenone).[4][5]
Primary Synthetic Route: Williamson Ether Synthesis
This method leverages the differential acidity of the two hydroxyl groups on the resacetophenone scaffold. The hydroxyl group at the C4 position is more acidic than the one at the C2 position. This is because the C2-hydroxyl group is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen, making its proton less available for abstraction. Consequently, a mild base like potassium carbonate will preferentially deprotonate the C4-hydroxyl group, forming a phenoxide that acts as a potent nucleophile. This nucleophile then readily attacks an ethylating agent, such as ethyl iodide, via an Sₙ2 reaction to yield the desired 4-ethoxy product with high regioselectivity.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods.[4][5][6]
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.2 eq), and acetone (10 mL per gram of starting material).
-
Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.1 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (approximately 60-80 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up : After completion, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium iodide byproduct) and wash the solid residue with a small amount of acetone.
-
Isolation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel if necessary.
Alternative Synthetic Context: The Fries Rearrangement
While direct etherification is preferred for this specific molecule, it is important to understand the Fries rearrangement as a fundamental method for synthesizing hydroxyaryl ketones.[7][8][9] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.[7][8] In a hypothetical scenario, 1-(4-ethoxy-2-hydroxyphenyl)ethanone could be envisioned as a product from the Fries rearrangement of 3-ethoxyphenyl acetate, although this is not the common industrial route. The reaction mechanism proceeds through the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated ring.[10]
Spectral Characterization Profile
Definitive structural confirmation relies on a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific CAS number is sparse, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[11][12]
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic Protons : Three signals in the ~6.4-7.6 ppm range, exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).Ethoxy Group : A quartet around ~4.1 ppm (-OCH₂-) and a triplet around ~1.4 ppm (-CH₃).Acetyl Group : A sharp singlet around ~2.5 ppm (-COCH₃).Hydroxyl Proton : A deshielded singlet >12 ppm due to strong intramolecular H-bonding with the carbonyl oxygen. |
| ¹³C NMR | Carbonyl Carbon : ~202-205 ppm.Aromatic Carbons : Six signals between ~100-165 ppm.Ethoxy Carbons : Two signals, ~64 ppm (-OCH₂-) and ~15 ppm (-CH₃).Acetyl Carbon : One signal around ~26 ppm (-COCH₃). |
| IR (Infrared) | O-H Stretch : A very broad band from ~2500-3200 cm⁻¹, characteristic of a chelated hydroxyl group.C-H Stretches : Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.C=O Stretch : A strong absorption band around 1640-1650 cm⁻¹ for the conjugated, hydrogen-bonded ketone.C-O Stretches : Strong bands for the aryl ether linkage around 1250-1280 cm⁻¹ and 1020-1050 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺) : A peak at m/z = 180.Key Fragments : Loss of the acetyl group ([M-43]⁺) at m/z = 137; loss of the ethyl group ([M-29]⁺) at m/z = 151. |
Applications in Research and Development
Hydroxyacetophenone derivatives are valuable scaffolds in medicinal chemistry.[13] 1-(4-Ethoxy-2-hydroxyphenyl)ethanone is primarily utilized as an intermediate for constructing more elaborate molecules with potential therapeutic value.[14] The reactive handles—the hydroxyl and ketone groups—allow for a wide range of chemical transformations.
-
Drug Discovery : It serves as a precursor for synthesizing compounds targeting various biological pathways. Research on related 2,4-dihydroxyacetophenone derivatives shows their potential as inhibitors of phosphodiesterase (PDE) enzymes and as antileukotrienic agents.[15]
-
Enzyme Inhibition : The core structure is a candidate for developing enzyme inhibitors, where the acetophenone moiety can fit into active sites and the functional groups can form key hydrogen bonds or coordinate with metal ions.[16]
-
Organic Synthesis : The hydroxyl group can be further functionalized to create ethers or esters, while the ketone can undergo reductions, oxidations, or condensation reactions (e.g., to form chalcones), expanding its synthetic utility.[13]
Safety, Handling, and Storage
Proper handling of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone is essential in a laboratory setting. The compound is classified as an irritant.[1]
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H319: Causes serious eye irritation. May cause skin and respiratory irritation. | [1][17][18] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][18] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) when handling the solid powder. | [1][19] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [17][18] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. | [17][20] |
| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [17][21] |
Conclusion
1-(4-Ethoxy-2-hydroxyphenyl)ethanone is a well-characterized and synthetically accessible compound of significant interest to the scientific community. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable intermediate for creating novel molecules, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to leveraging its full potential in research and development.
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